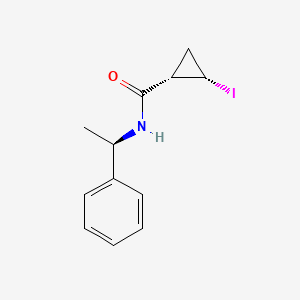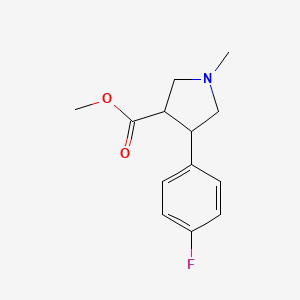![molecular formula C7H11FO B13003738 4-Fluorobicyclo[2.2.1]heptan-1-ol CAS No. 84553-46-8](/img/structure/B13003738.png)
4-Fluorobicyclo[2.2.1]heptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorobicyclo[2.2.1]heptan-1-ol is a chemical compound with the molecular formula C7H11FO and a molecular weight of 130.16 g/mol It is a fluorinated derivative of bicyclo[221]heptan-1-ol, which is a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobicyclo[2.2.1]heptan-1-ol typically involves the fluorination of bicyclo[2.2.1]heptan-1-ol. One common method is the reaction of bicyclo[2.2.1]heptan-1-ol with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of fluorinating agents and solvents would be based on cost, availability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluorobicyclo[2.2.1]heptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: NaN3 in DMF (dimethylformamide) at elevated temperatures.
Major Products
Oxidation: 4-Fluorobicyclo[2.2.1]heptan-1-one.
Reduction: Bicyclo[2.2.1]heptane.
Substitution: 4-Azidobicyclo[2.2.1]heptan-1-ol.
Aplicaciones Científicas De Investigación
4-Fluorobicyclo[2.2.1]heptan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological molecules. It can be used in the design of fluorinated analogs of biologically active compounds.
Medicine: Investigated for its potential use in drug development. Fluorinated compounds often have improved metabolic stability and bioavailability.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Fluorobicyclo[2.2.1]heptan-1-ol depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors. The bicyclic structure provides rigidity, which can affect the binding affinity and selectivity for molecular targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobicyclo[2.2.1]heptane: Lacks the hydroxyl group, making it less polar.
Bicyclo[2.2.1]heptan-1-ol: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
4-Fluorobicyclo[2.2.2]octan-1-ol: Has a larger ring structure, which can affect its chemical properties and reactivity.
Uniqueness
4-Fluorobicyclo[2.2.1]heptan-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on a rigid bicyclic structure. This combination of features makes it a versatile compound for various chemical transformations and applications in research.
Propiedades
Número CAS |
84553-46-8 |
|---|---|
Fórmula molecular |
C7H11FO |
Peso molecular |
130.16 g/mol |
Nombre IUPAC |
4-fluorobicyclo[2.2.1]heptan-1-ol |
InChI |
InChI=1S/C7H11FO/c8-6-1-3-7(9,5-6)4-2-6/h9H,1-5H2 |
Clave InChI |
MVJJVHYPRTWMDH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(C2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


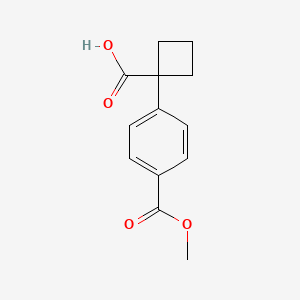
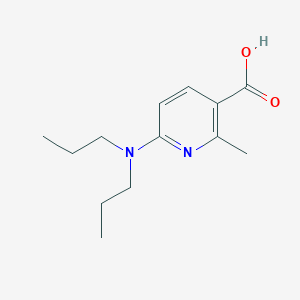
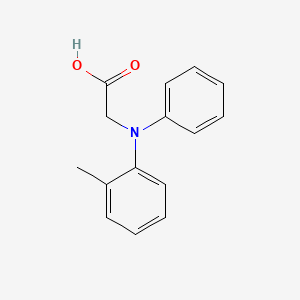
![2-Benzyl-4,6-dichloro-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B13003671.png)

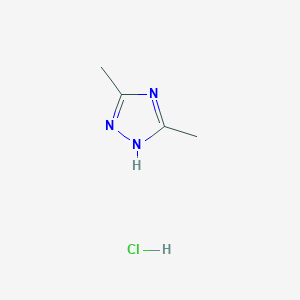
![Diethyl 2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate](/img/structure/B13003687.png)
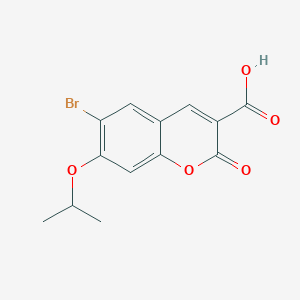
![5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid](/img/structure/B13003710.png)

